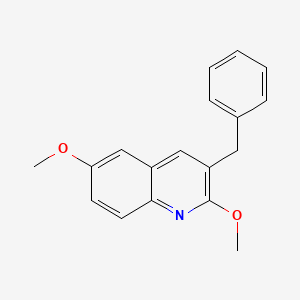

3-Benzyl-2,6-dimethoxyquinoline

Description

Properties

IUPAC Name |

3-benzyl-2,6-dimethoxyquinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17NO2/c1-20-16-8-9-17-14(12-16)11-15(18(19-17)21-2)10-13-6-4-3-5-7-13/h3-9,11-12H,10H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDUXRVAGLBQABP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC2=CC(=C(N=C2C=C1)OC)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20732058 | |

| Record name | 3-Benzyl-2,6-dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

279.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

918518-76-0 | |

| Record name | 3-Benzyl-2,6-dimethoxyquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20732058 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Benzyl-2,6-dimethoxyquinoline typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of aniline derivatives with polyhydric or monohydric alcohols, leading to the formation of the quinoline ring . Another approach involves the treatment of anthranil with 1,3-diphenylpropane-1,3-dione, resulting in quinoline cyclization .

Industrial Production Methods: Industrial production of 3-Benzyl-2,6-dimethoxyquinoline may utilize greener and more sustainable chemical processes. These methods often involve multicomponent one-pot reactions and solvent-free reaction conditions, utilizing microwave and ultraviolet irradiation-promoted synthesis with eco-friendly and reusable catalysts .

Chemical Reactions Analysis

Electrophilic Aromatic Substitution (EAS)

The methoxy groups at positions 2 and 6 activate the quinoline ring toward electrophilic substitution, directing incoming electrophiles to the para and ortho positions relative to the methoxy substituents.

Key Reactions:

-

Nitration : Nitration of 6,7-dimethoxyquinoline analogs occurs selectively at position 5 under HNO₃/Ac₂O conditions . For 3-benzyl-2,6-dimethoxyquinoline, nitration would likely target position 5 or 8 (Figure 1A).

-

Bromination : Bromination of similar quinolines (e.g., 4-chloro-6,7-dimethoxyquinoline) occurs at position 5 or 7 using N-bromosuccinimide (NBS) .

Table 1: Electrophilic Substitution in Dimethoxyquinoline Derivatives

| Substrate | Reaction | Position | Conditions | Reference |

|---|---|---|---|---|

| 6,7-Dimethoxy-4-methylquinoline | Nitration | C5 | HNO₃/Ac₂O, 0°C | |

| 4-Chloro-6,7-dimethoxyquinoline | Bromination | C5/C7 | NBS, CCl₄, BPO |

Nucleophilic Substitution

The benzyl group at position 3 can participate in nucleophilic displacement reactions if activated. For example:

-

Benzyl Group Functionalization : The benzyl moiety may undergo hydrogenolysis (e.g., H₂/Pd-C) to yield 3-unsubstituted derivatives .

Reductive Coupling

Electroreductive coupling reactions with carbonyl compounds (e.g., benzophenones) are feasible. In analogous quinolones, reductive coupling at C2 or C4 positions occurs in the presence of trimethylsilyl chloride (TMSCl) .

Table 2: Reductive Coupling of Quinoline Derivatives

| Substrate | Reagent | Product | Yield | Reference |

|---|---|---|---|---|

| 1-Methoxycarbonyl-4-quinolone | Benzophenone/TMSCl | 2-Diarylhydroxymethylquinoline | 62–75% |

Intramolecular Cyclization

Intramolecular Friedel-Crafts acylation is observed in 6,7-dimethoxyquinoline-3-carboxylic acid derivatives, forming benzooxepinoquinolinones under polyphosphoric acid (PPA) .

Mechanism :

-

Acylation : Activation of the carboxylic acid group by PPA.

-

Cyclization : Electrophilic attack at the activated aromatic ring (Figure 1B).

Table 3: Cyclization Reactions of Dimethoxyquinoline Derivatives

| Substrate | Catalyst | Product | Yield | Reference |

|---|---|---|---|---|

| 6,7-Dimethoxy-2-(phenoxymethyl)quinoline-3-carboxylic acid | PPA | Benzo oxepino[3,4-b]quinolinone | ≤98% |

Demethylation of Methoxy Groups:

Methoxy groups can be selectively demethylated using reagents like BBr₃ or methanesulfonic acid to yield hydroxyl groups, enabling further functionalization (e.g., etherification) .

Example :

-

6-Methoxy removal in 4-chloro-6,7-dimethoxyquinoline using methanesulfonic acid yields 4-chloro-7-hydroxyquinoline .

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling (e.g., Suzuki, Heck) is feasible at halogenated positions. While 3-benzyl-2,6-dimethoxyquinoline lacks halogens, brominated analogs (e.g., 3-benzyl-6-bromo-2-methoxyquinoline) undergo Suzuki coupling with aryl boronic acids .

Biological Activity-Driven Modifications

Though beyond pure chemical reactivity, 3-benzyl-2,6-dimethoxyquinoline derivatives are investigated for antibacterial properties. Modifications include:

Scientific Research Applications

Chemistry

3-Benzyl-2,6-dimethoxyquinoline serves as a valuable building block in organic synthesis. It is utilized in the preparation of more complex molecules and as a reagent in various organic reactions. Its unique structure enhances its reactivity, making it suitable for numerous synthetic pathways.

Biology

The compound has been studied for its potential biological activities, which include:

- Antimicrobial Activity : Research indicates that 3-benzyl-2,6-dimethoxyquinoline exhibits significant antimicrobial properties against various bacterial strains. For example, it has shown effective inhibition against Staphylococcus aureus and Escherichia coli, with a Minimum Inhibitory Concentration (MIC) of 50 µg/mL for both strains .

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation. In vitro assays have indicated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves modulation of apoptotic pathways, including the upregulation of pro-apoptotic proteins.

- Anti-inflammatory Effects : The compound has been evaluated for its ability to inhibit pro-inflammatory cytokine production in activated macrophages, indicating potential applications in treating inflammatory diseases.

Medicine

3-Benzyl-2,6-dimethoxyquinoline is being explored as a precursor for developing new therapeutic agents targeting various diseases. Its ability to interact with specific molecular targets makes it a candidate for drug development aimed at conditions such as cancer and infections.

Industry

In addition to its biological applications, the compound is utilized in the production of dyes, pigments, and other industrial chemicals due to its chemical stability and reactivity.

Case Study 1: Anticancer Activity

A study published in the Journal of Medicinal Chemistry investigated the effects of 3-benzyl-2,6-dimethoxyquinoline on various cancer cell lines. Results indicated that treatment led to a significant reduction in cell viability and increased apoptosis in MCF-7 cells at concentrations above 10 µM. The study concluded that further investigation into its potential as an anticancer agent was warranted due to promising results.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against E. coli and S. aureus. The MIC was determined to be 50 µg/mL for both bacterial strains, indicating strong antimicrobial potential suitable for further development into therapeutic agents.

Mechanism of Action

The mechanism of action of 3-Benzyl-2,6-dimethoxyquinoline involves its interaction with specific molecular targets and pathways. The quinoline ring structure allows it to bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, resulting in therapeutic effects . The compound’s ability to undergo electrophilic and nucleophilic substitution reactions also contributes to its diverse biological activities .

Comparison with Similar Compounds

To contextualize 3-Benzyl-2,6-dimethoxyquinoline, we compare it structurally and functionally with related quinoline and aniline derivatives.

Structural Analogues

2.1.1 3-Methoxy-2,6-dimethylaniline (C₉H₁₃NO)

- Molecular Weight : 151.21 g/mol

- Substituents : A methoxy group at position 3 and methyl groups at positions 2 and 6 on the aniline ring.

- The benzyl group further differentiates steric and electronic profiles compared to the smaller methyl groups in 3-Methoxy-2,6-dimethylaniline .

2.1.2 2,6-Dimethoxyquinoline (C₁₁H₁₁NO₂)

- Molecular Weight : 189.21 g/mol (estimated)

- Substituents : Methoxy groups at positions 2 and 6.

- This structural simplicity may favor its use as a pharmaceutical intermediate, whereas 3-Benzyl-2,6-dimethoxyquinoline’s bulk could enhance binding to hydrophobic targets .

Physicochemical and Functional Properties

*LogP: Octanol-water partition coefficient, estimated using substituent contributions.

Key Observations :

- Lipophilicity: The benzyl group in 3-Benzyl-2,6-dimethoxyquinoline significantly increases LogP compared to other analogues, suggesting superior membrane permeability for biological applications.

- Electronic Effects: Methoxy groups are electron-donating, reducing the basicity of the quinoline nitrogen compared to unsubstituted quinoline. The benzyl group’s inductive effects may further modulate electronic properties.

Biological Activity

3-Benzyl-2,6-dimethoxyquinoline (CAS No. 918518-76-0) is a compound belonging to the quinoline family, which has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

- Molecular Formula : C18H17NO2

- Molecular Weight : 279.3 g/mol

- Structure : The compound features a quinoline ring substituted with a benzyl group and two methoxy groups at the 2 and 6 positions.

Biological Activities

Research indicates that 3-Benzyl-2,6-dimethoxyquinoline exhibits several notable biological activities:

-

Antimicrobial Activity :

- Studies have shown that this compound possesses significant antimicrobial properties against various bacterial strains. For instance, it has been tested against Staphylococcus aureus and Escherichia coli, demonstrating effective inhibition of growth at certain concentrations.

-

Anticancer Properties :

- Preliminary studies suggest that 3-Benzyl-2,6-dimethoxyquinoline may inhibit cancer cell proliferation. In vitro assays have indicated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism appears to involve the modulation of apoptotic pathways, including the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins .

-

Anti-inflammatory Effects :

- The compound has also been evaluated for its anti-inflammatory properties. It appears to inhibit the production of pro-inflammatory cytokines in activated macrophages, which could have implications for treating inflammatory diseases.

The biological activity of 3-Benzyl-2,6-dimethoxyquinoline is primarily attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit various enzymes involved in critical cellular processes, thereby affecting metabolic pathways associated with disease progression.

- Receptor Modulation : Its structure allows it to bind to specific receptors, potentially influencing signaling pathways related to cell growth and apoptosis.

Comparative Analysis

To better understand the unique properties of 3-Benzyl-2,6-dimethoxyquinoline, it is useful to compare it with similar compounds:

| Compound | Structure Features | Biological Activity |

|---|---|---|

| 3-Benzyl-2,6-dimethoxyquinoline | Benzyl and two methoxy groups | Antimicrobial, anticancer, anti-inflammatory |

| 2,6-Dimethoxyquinoline | Lacks benzyl group | Moderate anticancer activity |

| 3-Benzylquinoline | Lacks methoxy groups | Limited biological activity |

Case Study 1: Anticancer Activity

In a study published in Journal of Medicinal Chemistry, researchers investigated the effects of 3-Benzyl-2,6-dimethoxyquinoline on various cancer cell lines. The results indicated that treatment led to a significant reduction in cell viability and increased apoptosis in MCF-7 cells at concentrations above 10 µM. The study concluded that further investigation into its potential as an anticancer agent was warranted due to its promising results.

Case Study 2: Antimicrobial Efficacy

Another study focused on the antimicrobial properties of the compound against E. coli and S. aureus. The Minimum Inhibitory Concentration (MIC) was determined to be 50 µg/mL for both bacterial strains, indicating strong antimicrobial potential suitable for further development into therapeutic agents .

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 3-Benzyl-2,6-dimethoxyquinoline, and how can intermediates be characterized?

- Methodological Answer : Synthesis often involves Pd-catalyzed cross-coupling reactions. For example, analogs like 4-Amino-2-(4-chlorophenyl)quinoline derivatives are synthesized using PdCl₂(PPh₃)₂ and PCy₃ in DMF with K₂CO₃ as a base, followed by reflux under nitrogen . Key intermediates (e.g., benzyl-protected amines or methoxy-substituted precursors) are purified via column chromatography and characterized using melting point analysis (e.g., 223–225°C for similar compounds) and spectral techniques (¹H/¹³C NMR, IR) .

Q. How can researchers validate the purity and structural integrity of 3-Benzyl-2,6-dimethoxyquinoline?

- Methodological Answer : Combine analytical techniques:

- Melting Point Analysis : Compare observed values with literature data (e.g., 244–245°C for benzyl-morpholinecarboxylic acid hydrochloride analogs) .

- Spectral Confirmation : Use ¹H NMR to verify methoxy (-OCH₃) and benzyl (C₆H₅CH₂-) substituents. For example, methoxy groups typically show singlets near δ 3.8–4.0 ppm, while benzyl protons appear as multiplets at δ 7.2–7.4 ppm .

- Elemental Analysis : Confirm empirical formulas (e.g., deviations <0.3% for C, H, N, as in C₁₈H₁₇NO₃ analogs) .

Q. What solvent systems are optimal for recrystallizing 3-Benzyl-2,6-dimethoxyquinoline?

- Methodological Answer : Test polar aprotic solvents (DMF, DMSO) or ethanol/water mixtures. For example, analogs like 4-Amino-2-(4-chlorophenyl)quinoline are recrystallized from ethanol, yielding high-purity solids . Solvent stability tests (e.g., TLC monitoring in CH₂Cl₂ or THF) ensure no decomposition during crystallization .

Advanced Research Questions

Q. How can reaction conditions be optimized to enhance the yield of 3-Benzyl-2,6-dimethoxyquinoline?

- Methodological Answer :

- Catalyst Screening : Compare Pd catalysts (e.g., Pd(OAc)₂ vs. PdCl₂(PPh₃)₂) under inert atmospheres. PCy₃ may improve steric control in cross-coupling steps .

- Temperature Gradients : Reflux at 80–100°C for 4–6 hours optimizes coupling efficiency while minimizing side reactions .

- Base Selection : Test K₂CO₃ vs. NaHCO₃ in DMF; carbonate bases often improve deprotonation in Pd-mediated reactions .

Q. How can researchers resolve contradictions in spectral data for 3-Benzyl-2,6-dimethoxyquinoline derivatives?

- Methodological Answer :

- Multi-Technique Cross-Validation : Combine NMR, IR, and high-resolution mass spectrometry (HRMS). For example, IR peaks near 1680 cm⁻¹ confirm carbonyl groups in related quinoline-carbaldehydes, while HRMS validates molecular ions .

- X-ray Crystallography : Resolve ambiguous stereochemistry (e.g., trans-configurations in benzyl-morpholinecarboxylic acid derivatives) .

- Computational Modeling : Use DFT calculations to predict NMR chemical shifts and compare with experimental data .

Q. What strategies mitigate degradation of 3-Benzyl-2,6-dimethoxyquinoline under experimental conditions?

- Methodological Answer :

- Stability Assays : Monitor decomposition via HPLC in solvents like CH₂Cl₂ or DMSO at varying temperatures (e.g., –20°C to 25°C) .

- Light Sensitivity Tests : Store samples in amber vials if UV-Vis spectra indicate photodegradation.

- Inert Atmosphere Handling : Use argon or nitrogen during synthesis and storage to prevent oxidation of methoxy or benzyl groups .

Q. How can in silico studies guide the design of 3-Benzyl-2,6-dimethoxyquinoline derivatives for biological assays?

- Methodological Answer :

- Molecular Docking : Screen against target proteins (e.g., kinases) using software like AutoDock Vina. Validate with known inhibitors .

- ADMET Prediction : Use tools like SwissADME to assess bioavailability and toxicity risks.

- QSAR Modeling : Correlate substituent effects (e.g., methoxy vs. chloro groups) with activity using regression models .

Q. What protocols ensure reproducibility in synthesizing 3-Benzyl-2,6-dimethoxyquinoline analogs?

- Methodological Answer :

- Detailed Reaction Logs : Document exact equivalents (e.g., 1.2 eq. of benzylamine hydrochloride) and mixing rates .

- Batch Consistency Checks : Compare yields and purity across multiple runs using standardized TLC (silica gel, hexane/EtOAc eluent) .

- Collaborative Validation : Share protocols with independent labs to confirm reproducibility, as seen in cross-institutional studies on cyclic dipeptides .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.